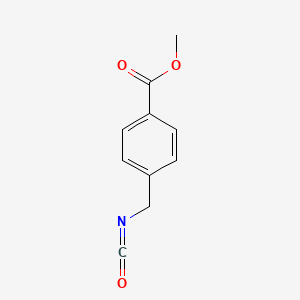
Methyl 4-(isocyanatomethyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-(isocyanatomethyl)benzoate” is a chemical compound with the molecular formula C10H9NO3 . It is an ester and isocyanate derivative of benzoic acid . It is typically in the form of a powder .
Molecular Structure Analysis
The molecular structure of “Methyl 4-(isocyanatomethyl)benzoate” consists of a benzoate group (C6H5COO-) and an isocyanatomethyl group (CH2NCO) attached to the benzene ring . The average molecular mass is approximately 177.157 Da .Physical And Chemical Properties Analysis
“Methyl 4-(isocyanatomethyl)benzoate” is a powder . It has a molecular weight of 191.19 and a density of 1.2±0.1 g/cm3 . The boiling point is 264.9±23.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Vibrational Spectroscopy
- Methyl benzoate, a model compound related to Methyl 4-(isocyanatomethyl)benzoate, has been studied for its vibrational spectroscopy. This research is significant for developing new infrared (IR) pulse schemes applicable to biomolecules. The study involved calculating anharmonic vibrational modes and systematically studying dual-level schemes to reduce computational costs (Maiti, 2014).
Synthesis and Application
- The synthesis of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, an important intermediate for the total synthesis of bisbibenzyls with biological activities, represents another application. This study focused on optimizing reaction conditions to improve yield (Lou Hong-xiang, 2012).
Pyrolysis Studies
- Research on the pyrolysis of 3-methylfurfuryl benzoate, a compound similar to Methyl 4-(isocyanatomethyl)benzoate, revealed insights into the formation of various compounds through this process. This kind of study aids in understanding chemical reactions at high temperatures (Trahanovsky, Cassady, & Woods, 1981).
Liquid Crystalline Phases
- The synthesis of novel ester group-containing aromatic and cycloaliphatic diisocyanates, including derivatives of 4-isocyanatophenyl 4-methoxybenzoate, demonstrates applications in forming nematic liquid crystalline phases. Such research contributes to the development of materials with specific thermal and optical properties (Mormann & Brahm, 1990).
Microcalorimetry
- The base-catalyzed hydrolysis of methyl paraben (methyl 4-hydroxy benzoate) served as a test reaction for flow microcalorimeters. This research is crucial for validating the thermal output of these instruments, which are vital in many scientific analyses (O'Neill et al., 2003).
Larvicidal Activity
- Methyl benzoate's larvicidal activity against mosquitoes has been explored. Understanding the biorational insecticidal effects of such compounds can contribute to environmentally friendly pest control methods (Mostafiz et al., 2022).
Optical, Thermal, and Mechanical Properties
- Studies on the growth and characterization of methyl 4-hydroxybenzoate single crystals have provided insights into their optical, thermal, and mechanical properties. Such research is essential for material science and engineering applications (Vijayan et al., 2003).
Safety and Hazards
“Methyl 4-(isocyanatomethyl)benzoate” is classified as a hazardous substance. It has been assigned the GHS08 pictogram, with the signal word "Danger" . Hazard statements include H315 (causes skin irritation), H317 (may cause an allergic skin reaction), H319 (causes serious eye irritation), H334 (may cause allergy or asthma symptoms or breathing difficulties if inhaled), and H335 (may cause respiratory irritation) .
Eigenschaften
IUPAC Name |
methyl 4-(isocyanatomethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-10(13)9-4-2-8(3-5-9)6-11-7-12/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZCJAKMNAEAGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN=C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(isocyanatomethyl)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

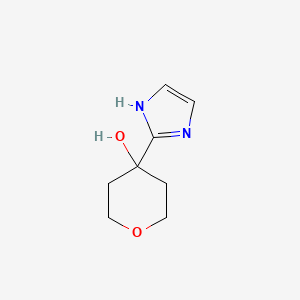



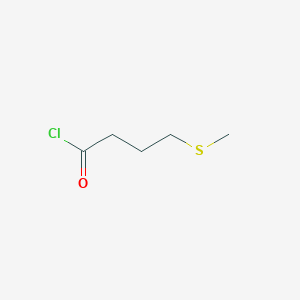

![(E)-2-(2,4-dichlorophenyl)sulfonyl-3-[[5-(trifluoromethyl)pyridin-2-yl]amino]prop-2-enenitrile](/img/structure/B2786713.png)
![N1-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2786714.png)
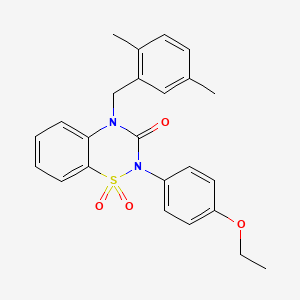
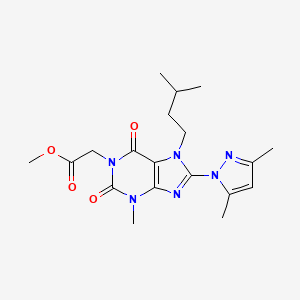
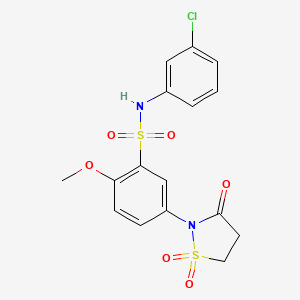

![2-(2-((2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol](/img/structure/B2786721.png)
